

A Comparative Analysis of Ebola Virus and Marburg Virus Glycoproteins

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[City, State] – In the landscape of viral hemorrhagic fevers, the Ebola virus (EBOV) and Marburg virus (MARV) stand out for their high mortality rates and potential for epidemic outbreaks. Central to their pathogenicity is the surface glycoprotein (GP), which orchestrates the initial stages of infection. This guide provides a detailed comparative analysis of the EBOV and MARV glycoproteins, offering researchers, scientists, and drug development professionals a comprehensive resource supported by experimental data.

The filovirus glycoprotein is the sole viral protein on the virion surface, making it a critical target for the host immune response and the primary focus for the development of vaccines and antiviral therapies.[1][2][3] Both EBOV-GP and MARV-GP are class I viral fusion proteins, existing as trimers on the viral envelope, and are composed of two subunits, GP1 and GP2, which are responsible for receptor binding and membrane fusion, respectively.[1][4][5] Despite these structural and functional similarities, significant differences exist in their amino acid sequence, glycosylation, and interaction with the host immune system, which may account for the observed variations in their pathogenicity and immunological profiles.

Physicochemical and Genomic Properties

A comparative analysis of the physicochemical properties of EBOV-GP and MARV-GP reveals subtle but potentially significant differences. While both have a similar estimated half-life, MARV-GP exhibits a higher instability index, suggesting it is less stable than EBOV-GP.[6] Genomically, the EBOV GP gene is unique in that it encodes for multiple products through



transcriptional editing, including a soluble version (sGP), whereas the MARV GP is transcribed from a single open reading frame.[7]

| Property | Ebolavirus GP (EBOV-GP) | Marburgvirus GP (MARV-GP) | Reference |
|-----------------------|----------------------------|------------------------------|-----------|
| Amino Acid Count | 676 | 681 | [6] |
| Molecular Weight (Da) | 74464.4 | 74481 | [6] |
| Overall Charge | -9 | -11 | [6] |
| Theoretical pl | 6.16 | 5.85 | [6] |
| Instability Index | 38.36 (stable) | 42.82 (unstable) | [6] |
| Estimated Half-life | 30 hours | 30 hours | [6] |

Host Cell Entry Mechanism

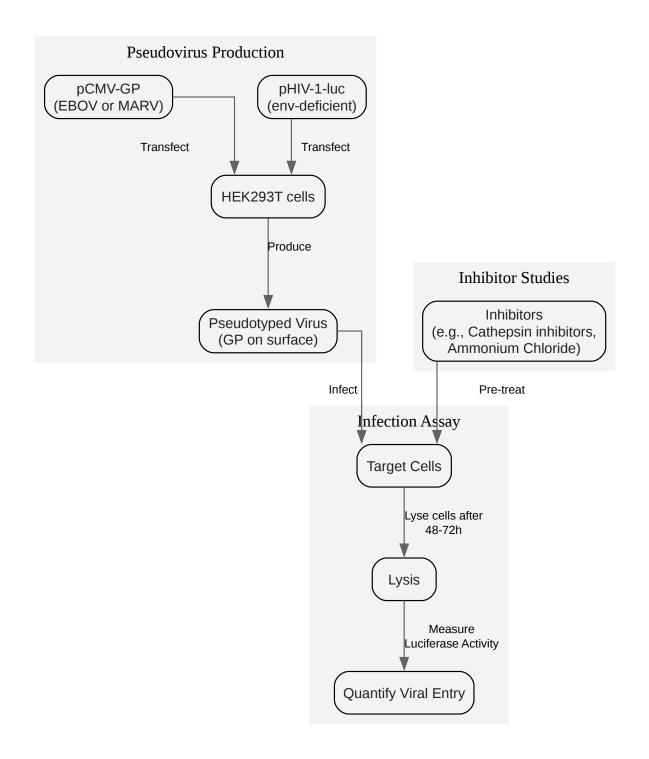
The entry of both EBOV and MARV into host cells is a multi-step process initiated by the GP. While sharing a general pathway, key differences exist in their dependence on host factors. Both viruses enter cells via a pH-dependent endocytotic process.[8] However, studies using pseudotyped viruses have shown they have differential sensitivities to treatments that alter N-glycosylation on target cells, suggesting they rely on different cell surface molecules for entry. [8]

Following endocytosis, the GPs are cleaved by endosomal proteases, primarily cathepsins, which is a crucial step for exposing the receptor-binding site and triggering membrane fusion.

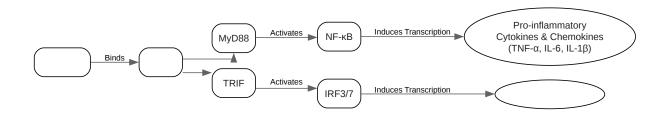
[9] Notably, EBOV entry is dependent on Cathepsin B, whereas MARV can enter cells independently of this enzyme.[1] The Niemann-Pick C1 (NPC1) protein has been identified as a critical intracellular receptor for both viruses.

Below is a generalized workflow for the experimental investigation of filovirus entry using pseudotyped viruses.









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